molecular formula C7H3ClF3NO2 B1589544 2-Chloro-6-(trifluoromethyl)isonicotinic acid CAS No. 796090-23-8

2-Chloro-6-(trifluoromethyl)isonicotinic acid

Cat. No.: B1589544
CAS No.: 796090-23-8
M. Wt: 225.55 g/mol
InChI Key: OMXMPMNUSMLQQS-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H3ClF3NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by a chlorine atom and a trifluoromethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinic acid typically involves the chlorination and trifluoromethylation of isonicotinic acid derivatives. . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, can be employed to achieve efficient chlorination and trifluoromethylation . These methods are designed to minimize by-products and optimize the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)isonicotinic acid and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of compounds with specific chemical and biological activities .

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXMPMNUSMLQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459100
Record name 2-Chloro-6-(trifluoromethyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796090-23-8
Record name 2-Chloro-6-(trifluoromethyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1.1 g of 2-chloro-4-iodo-6-trifluoromethyl-pyridine (3.58 mmol) in 15 ml THF under argon at −75° C., were added 2.2 ml of n-BuLi (1.6 M in hexane) within 15 min (temperature kept between −72° C. and −75° C.). After 5 additional min stirring at −75° C., the reaction mixture was poured on an excess of freshly crushed dry ice and stirred until RT was reached. The reaction mixture was then concentrated in vacuo, the remaining residue treated with 2M aqueous HCl and the resulting mixture was extrated with diethylether. The combined organic phases were washed with water, and then extracted with saturated NaHCO3 solution. The aqueous phase was then acidified with concentrated HCl, extracted twice with diethylether and the combined organic phases were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The remaining residue was recrystalized from 12 ml hot n-hexane, leading to 0.459 g (56%) of 2-chloro-6-trifluoromethyl-isonicotinic acid as an off-white solid. MS: 224.0 (M−H)−.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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